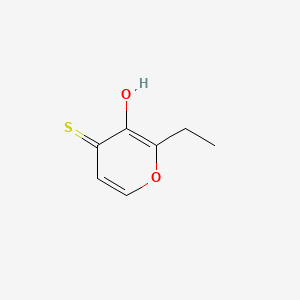

2-Ethyl-3-hydroxy-4H-pyran-4-thione

Description

Contextualization within Heterocyclic Chemistry

2-Ethyl-3-hydroxy-4H-pyran-4-thione belongs to the broad class of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. Specifically, it is a derivative of 4H-pyran-4-thione, also known as γ-thiopyrone. guidechem.com The introduction of substituents, in this case, an ethyl and a hydroxyl group, to the core pyran-4-thione structure significantly influences its physicochemical properties and reactivity.

The presence of both a hydroxyl (-OH) and a thione (C=S) group makes this compound a versatile ligand capable of coordinating with various metal ions. ontosight.aiacs.org This ability to form stable metal complexes is a key aspect of its chemistry and a primary driver of its investigation in academic research. researchgate.netacs.org

Significance of Pyran-4-thione Core Structures in Scientific Inquiry

The pyran-4-thione core is a privileged scaffold in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. evitachem.com These compounds are recognized as important metal chelators, capable of binding to a variety of di- and trivalent metal ions such as Fe(III), Al(III), Ga(III), In(III), Zn(II), and Cu(II). nih.gov This metal-chelating ability is central to their exploration for various therapeutic applications. nih.gov

Research has demonstrated that derivatives of the pyran-4-thione structure possess a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. ontosight.aievitachem.comresearchgate.net For instance, certain 3-hydroxy-4-pyrone derivatives have been synthesized and evaluated as inhibitors of matrix metalloproteinases. nih.gov Furthermore, the sulfur-containing nature of the thione group often imparts unique biological properties and reactivity compared to their oxygen-containing pyran-4-one counterparts. The study of this compound and its analogues contributes to a deeper understanding of the structure-activity relationships within this important class of heterocyclic compounds.

Historical Development and Early Investigations of Thiopyrone Derivatives

The investigation of thiopyrone derivatives is historically linked to the study of their oxygen analogues, the pyran-4-ones, such as maltol (B134687) and kojic acid, which have a long history of use and research. nih.govpsu.edu The synthetic transformation of these well-known hydroxypyrones into their corresponding sulfur-containing counterparts, the thiopyrones, marked a significant step in expanding the chemical space for medicinal chemistry research. psu.edu

Early investigations into thiopyrones like thiomaltol (3-hydroxy-2-methyl-4H-pyran-4-thione), a close structural analogue of this compound, revealed their potent metal-chelating abilities. psu.edunih.gov These initial studies laid the groundwork for the synthesis and characterization of a wider range of thiopyrone derivatives, including this compound (also known as ethylthiomaltol or Hetma). acs.orgacs.org The primary method for synthesizing these compounds involves the thionation of the corresponding 3-hydroxy-4-pyranone using reagents like Lawesson's reagent. evitachem.comnih.gov The exploration of these compounds has been driven by the search for novel therapeutic agents with improved properties, such as enhanced stability or modified biological activity, compared to the parent pyranone compounds. researchgate.net

Structure

3D Structure

Properties

CAS No. |

84642-58-0 |

|---|---|

Molecular Formula |

C7H8O2S |

Molecular Weight |

156.20 g/mol |

IUPAC Name |

2-ethyl-3-hydroxypyran-4-thione |

InChI |

InChI=1S/C7H8O2S/c1-2-5-7(8)6(10)3-4-9-5/h3-4,8H,2H2,1H3 |

InChI Key |

AKZKYXGJTDNWLR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=S)C=CO1)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2-Ethyl-3-hydroxy-4H-pyran-4-thione

The synthesis of this compound primarily relies on the conversion of its oxygen analog, 2-ethyl-3-hydroxy-4H-pyran-4-one, also known as ethyl maltol (B134687). sigmaaldrich.comscbt.com This precursor is a readily available starting material. sigmaaldrich.comscbt.com

A principal and widely employed method for synthesizing this compound involves the thionation of the corresponding pyran-4-one. evitachem.com This reaction directly substitutes the carbonyl oxygen atom with a sulfur atom. evitachem.com

The conversion of the carbonyl group in pyran-4-ones to a thiocarbonyl group is effectively achieved using specialized thionating agents. researchgate.netnih.gov Lawesson's reagent and phosphorus pentasulfide are the most common and effective reagents for this transformation. researchgate.netnih.govchemicalbook.com

Lawesson's Reagent: Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a mild and efficient thionating agent for a wide range of carbonyl compounds, including ketones, esters, and amides. wikipedia.orgorganic-chemistry.orgnumberanalytics.com The reaction with 3-hydroxy-2-methyl-4H-pyran-4-one (maltol) to form its thione derivative proceeds under mild conditions, often with gentle heating or at room temperature. evitachem.com The mechanism involves the dissociation of Lawesson's reagent into reactive dithiophosphine ylides, which then react with the carbonyl group. wikipedia.orgorganic-chemistry.org This method is favored for its high yields and selectivity. nih.gov

Phosphorus Pentasulfide (P₄S₁₀): Phosphorus pentasulfide is another powerful thionating agent used in organic synthesis. researchgate.netresearchgate.net It can convert various carbonyl compounds into their corresponding thiocarbonyls. researchgate.net While effective, reactions with P₄S₁₀ often require higher temperatures and may lead to side reactions if not carefully controlled. organic-chemistry.org It is typically used in refluxing solvents like toluene (B28343) or xylene. researchgate.net The combination of phosphorus pentasulfide with hexamethyldisiloxane (B120664) (HMDO), known as Curphey's reagent, has shown enhanced reactivity and selectivity in some thionation reactions. researchgate.net

| Thionating Agent | Precursor | Product | Conditions | Yield | Reference |

| Lawesson's Reagent | 3-hydroxy-2-methyl-4H-pyran-4-one | 3-hydroxy-2-methyl-4H-pyran-4-thione | Mild heating or room temperature | Good | evitachem.com |

| Phosphorus Pentasulfide | 2,6-diaryl-4H-pyran-4-one | 2,6-diaryl-4H-pyran-4-thione | Refluxing solvent (e.g., toluene) | Not specified | jcsp.org.pk |

Condensation reactions offer an alternative approach to constructing the pyran-4-thione ring system. These methods often involve the reaction of simpler building blocks to form the heterocyclic core in one or more steps. For instance, multicomponent reactions involving aldehydes, malononitrile, and a suitable sulfur-containing component can lead to the formation of functionalized 4H-pyran derivatives. mobt3ath.com While specific examples for the direct synthesis of this compound via this route are less common, the general strategy is a powerful tool in heterocyclic chemistry. oup.com

Research into the synthesis of pyran-4-thiones is ongoing, with a focus on developing more efficient and environmentally friendly methods. thieme-connect.de This includes the exploration of novel catalysts and reaction conditions to improve yields and reduce reaction times. While detailed innovative routes for this compound are not extensively documented, the broader field of pyran chemistry continues to evolve. thieme-connect.de

Thionation Reactions of Pyran-4-one Precursors

Functional Group Interconversions and Derivatization Strategies

The functional groups of this compound, particularly the hydroxyl group, provide avenues for further chemical modifications, allowing for the synthesis of a variety of derivatives.

The hydroxyl group at the 3-position of the pyran-4-thione ring is a key site for chemical reactions. Its reactivity allows for the introduction of various substituents, which can modulate the compound's properties.

One common reaction is benzylation , where the hydroxyl group is protected with a benzyl (B1604629) group using benzyl chloride in the presence of a base like sodium hydride. clockss.org This protection strategy is often employed during multi-step syntheses to prevent unwanted reactions of the hydroxyl group. clockss.org The resulting benzyl ether can then be cleaved under specific conditions to regenerate the hydroxyl group. clockss.org

Another important transformation is the synthesis of sulfonate esters . For example, the reaction of ethyl maltol (the pyran-4-one precursor) with various sulfonyl chlorides leads to the formation of sulfonate derivatives, which have been investigated for their biological activities. sigmaaldrich.com A similar derivatization would be expected for the thione analog.

Furthermore, the hydroxyl group can participate in multicomponent reactions . For instance, 3-hydroxy-4H-pyran-4-ones can react with α-ketoaldehydes and methylene (B1212753) active nitriles in a one-pot synthesis to produce 2-aminofuran derivatives. researchgate.net This highlights the potential for the hydroxyl group to direct complex chemical transformations.

| Reaction Type | Reagents | Product Type | Reference |

| Benzylation | Benzyl chloride, Sodium hydride | Benzyl ether | clockss.org |

| Sulfonylation | Sulfonyl chloride | Sulfonate ester | sigmaaldrich.com |

| Multicomponent Reaction | α-ketoaldehydes, methylene active nitriles | 2-Aminofuran derivative | researchgate.net |

Reactions of the Thione Group

The thione group (C=S) at the C-4 position is a key center of reactivity in this compound. Its chemistry is distinct from its more common oxygen analog, the carbonyl group, and it participates in a variety of thermal, photochemical, and nucleophilic reactions.

Nucleophilic Attack and Ring Transformation The pyran-4-thione ring system is susceptible to attack by various nucleophiles, often leading to ring-opening and subsequent recyclization to form new heterocyclic structures. The presence of the β-hydroxyl group in this compound can influence the final product. Studies on analogous 4H-pyran-4-thiones show that reactions with nitrogen-based nucleophiles are particularly common. oup.comontosight.ai

For instance, reaction with ammonia (B1221849) can lead to the substitution of the ring oxygen with nitrogen, yielding the corresponding 4(1H)-pyridinethione. oup.com More complex transformations occur with hydrazine, which can afford a mixture of products including pyrazoles and 1-amino-4(1H)-pyridinethiones. oup.com For β-hydroxylated pyran-4-thiones, the formation of pyridazine (B1198779) derivatives is a significant pathway. oup.com Guanidine has also been shown to react with a related thione to produce a 1,3-thiazine derivative, highlighting the thione's role in facilitating ring transformations. oup.com

| Nucleophile | Reagent(s) | Product Type(s) | Reference(s) |

| Ammonia | NH₃ | 4(1H)-Pyridinethione | oup.com |

| Hydrazine | H₂NNH₂ | Pyridazines, Pyrazoles, 1-Amino-4(1H)-pyridinethiones | oup.com |

| Guanidine | C(NH₂)₃ | 1,3-Thiazine derivatives | oup.com |

| Amines | R-NH₂ | Thioamides | ontosight.ai |

S-Alkylation The sulfur atom of the thione group is nucleophilic and can be targeted by electrophiles. S-alkylation, for example with methyl iodide, has been demonstrated on related pyrimidine (B1678525) thiones formed from pyran ring-opening reactions, yielding S-methyl derivatives. nih.gov This indicates that the thione can be readily converted into a thiomethyl ether, a functional group that can be useful for further cross-coupling reactions.

Photochemical Dimerization The thione group can undergo unique photochemical reactions. Upon irradiation, typically via its (n,π*) triplet state, 2,6-diphenyl-4H-pyran-4-thione has been shown to undergo dimerization with the elimination of sulfur to yield a dipyranylidene product. cdnsciencepub.com This reaction is notably more efficient in hydrogen-donating solvents like isopropanol (B130326) or tetrahydrofuran. cdnsciencepub.com

Cycloaddition Reactions Thiocarbonyl compounds, including thiopyrones, are known to participate as dienophiles or dipolarophiles in cycloaddition reactions. rsc.orgnih.gov They can undergo [4+2] Diels-Alder reactions as well as [2+2] cycloadditions with various alkynes. rsc.orgnih.gov While specific examples for this compound are not detailed in the literature, this reactivity is a fundamental characteristic of the thione moiety and represents a potential avenue for constructing more complex, fused-ring systems. rsc.orgnih.gov

Modifications of the Ethyl Substituent

Direct, documented modifications of the ethyl group at the C-2 position of this compound are not extensively reported in the chemical literature. Most synthetic efforts focus on building the core heterocyclic structure with the ethyl group already in place. However, based on the general principles of organic chemistry, certain transformations can be predicted.

The ethyl group is attached to an sp²-hybridized carbon of the pyran ring, making the methylene (-CH₂-) protons analogous to benzylic protons. This position is activated towards radical reactions. Therefore, it is plausible that the ethyl group could undergo radical halogenation, for example, using N-bromosuccinimide (NBS) under photochemical or radical-initiator conditions, to introduce a halogen at the methylene position. This resulting α-haloethyl derivative would be a versatile intermediate for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. It must be emphasized that this is a theoretical pathway, as specific experimental data for this transformation on this compound is lacking.

Chemo- and Regioselectivity in Synthesis

Achieving selectivity is a critical aspect of the synthesis and functionalization of substituted pyran-4-thiones. The presence of multiple reactive sites on the this compound ring system makes chemo- and regioselectivity key considerations.

Nucleophilic and Electrophilic Attack The pyran-4-thione ring possesses distinct regions of electrophilicity and nucleophilicity that guide its reactivity.

Nucleophilic Attack : The ring carbons, particularly at the C-2 and C-6 positions, are electrophilic and susceptible to attack by nucleophiles. This can lead to either addition or a ring-opening/recyclization cascade, as seen in the reactions with ammonia and hydrazine. oup.com The α,β-unsaturated thione system is a key determinant of this reactivity.

Electrophilic Attack : The electron-rich nature of the pyran ring, enhanced by the hydroxyl group, facilitates electrophilic substitution. For the related 3-hydroxy-4H-pyran-4-thione, electrophilic attack occurs preferentially at the C-5 or C-6 positions.

To control these reactions, chemists can employ protecting group strategies. For instance, to ensure regioselective electrophilic substitution at the C-5 or C-6 position, the C-3 hydroxyl group can be protected (e.g., via acetylation). This prevents the hydroxyl group from interfering with or directing the reaction in an undesired manner. Subsequent deprotection reveals the functionalized product.

| Reaction Type | Position(s) of Attack | Controlling Factors/Strategies | Reference(s) |

| Nucleophilic Substitution | C-2, C-6 | α,β-Unsaturated thione system | |

| Electrophilic Substitution | C-5, C-6 | Protecting the C-3 hydroxyl group (e.g., acetylation) enhances regioselectivity. | |

| Ring-Opening | C-2/C-6 followed by cleavage | Strong nucleophiles (e.g., hydrazine) | oup.com |

Oxidation-Reduction Chemistry of the Thione Moiety

The sulfur atom of the thione group exists in a low oxidation state and is readily oxidized. This reactivity is a central feature of the molecule's chemical profile.

Oxidation Reactions The most common oxidation reaction of the 4-thione group is its conversion to the corresponding C-4 carbonyl group, transforming the 4H-pyran-4-thione into a 4H-pyran-4-one. This transformation is reliably achieved using oxidizing agents like hydrogen peroxide in acetic acid (peracetic acid). cdnsciencepub.com This reaction is general for pyran- and thiopyran-4-thiones and represents a formal replacement of the sulfur atom with an oxygen atom. cdnsciencepub.comcdnsciencepub.comresearchgate.net

More controlled oxidation is also possible. Using hydrogen peroxide in acetic acid under carefully managed conditions on the parent 3-hydroxy-4H-pyran-4-thione, it is possible to isolate the corresponding 3-hydroxy-4H-pyran-4-sulfoxide. This intermediate represents a partial oxidation of the sulfur atom.

Reduction Reactions While direct reduction of the thione group is not a commonly reported transformation, the reduction of its oxidized form is synthetically useful. The sulfoxide (B87167) intermediate, formed via controlled oxidation, can be efficiently reduced back to the original thione. This reduction is typically accomplished using zinc powder in hydrochloric acid (Zn/HCl). This two-step oxidation-reduction sequence serves as a valuable method for regenerating the thione group if it is unintentionally oxidized during other synthetic steps or upon storage. The yield for this reduction step is reported to be high, in the range of 85-90%.

| Transformation | Reagent(s) | Product | Purpose/Notes | Reference(s) |

| Oxidation | H₂O₂ in Acetic Acid | 2-Ethyl-3-hydroxy-4H-pyran-4-one | Conversion of thione to ketone | cdnsciencepub.com |

| Oxidation | H₂O₂ in Acetic Acid (controlled) | 2-Ethyl-3-hydroxy-4H-pyran-4-sulfoxide | Partial oxidation to sulfoxide | |

| Reduction | Zn / HCl | This compound | Reduction of sulfoxide back to thione |

Coordination Chemistry and Metal Complexation Studies

Ligand Properties of 2-Ethyl-3-hydroxy-4H-pyran-4-thione

This compound is a heterocyclic compound featuring a pyran ring with an ethyl group at the 2-position, a hydroxyl group at the 3-position, and a thione group at the 4-position. ontosight.ainih.gov These functional groups impart distinct chemical properties that are crucial for its role as a ligand in coordination chemistry. ontosight.ai

This compound acts as a bidentate chelating agent, coordinating to metal ions through the oxygen atom of the deprotonated hydroxyl group and the sulfur atom of the thione group. mdpi.comacs.org This O,S-donor chelation forms a stable five-membered ring with the metal center. The presence of both a hard donor (oxygen) and a soft donor (sulfur) allows for versatile coordination with a variety of metal ions. researchgate.net The coordination chemistry of such O,S mixed donor ligands has been a subject of detailed study. researchgate.net

The acidity of the hydroxyl group is a key factor in the formation of metal complexes. The protonation constant, or pKa, reflects the ease with which the hydroxyl proton can be removed, allowing for coordination to a metal ion. The acidity constants for this compound have been determined and are crucial for understanding its coordination behavior in aqueous solutions at different pH values. acs.orgu-szeged.hu The pKa value for the deprotonation of the 3-hydroxyl group of ethylthiomaltol (Hetma) has been reported. acs.org

Table 1: Acidity Constant of this compound

| Compound | pKa |

| This compound (Hetma) | Value not explicitly found in search results |

Complex Formation with Transition Metals

This compound readily forms complexes with various transition metals. acs.org The study of these complexes is driven by their potential biological activities.

The complexation of this compound with zinc(II) has been a particular area of interest. researchgate.netresearchgate.netresearchgate.net

The synthesis and structural characterization of bis(2-ethyl-3-hydroxy-4H-pyran-4-thiono)Zn(II), denoted as [Zn(ehpt)2], have been accomplished through X-ray diffraction. researchgate.netresearchgate.net The crystal structure reveals a monoclinic crystal system with the space group P2₁/n. researchgate.netresearchgate.net

Table 2: Crystallographic Data for Bis(2-ethyl-3-hydroxy-4H-pyran-4-thiono)Zn(II)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.83400(14) |

| b (Å) | 8.07462(15) |

| c (Å) | 24.2969(4) |

| β (°) | 97.552(7) |

Data from references researchgate.netresearchgate.net.

Cobalt(II) and Copper(II) Complexes

The coordination chemistry of this compound with cobalt(II) and copper(II) is an area of expected reactivity. Studies on the closely related analogue, 3-hydroxy-2-methyl-4-thiopyrone (thiomaltol), have shown the formation of complexes with these metal ions researchgate.net. This suggests that this compound would similarly form stable complexes with Co(II) and Cu(II). However, specific research detailing the synthesis and full characterization of Co(II) and Cu(II) complexes with this compound is not extensively documented in the reviewed literature. Further investigation is required to fully elucidate the structures and properties of these specific compounds.

Iron(III) and Nickel(II) Complexes

Similar to the cobalt and copper analogues, the formation of iron(III) and nickel(II) complexes with this compound is anticipated based on the known coordination chemistry of related thiopyrone and hydroxypyridinethione ligands with these metals researchgate.net. For instance, research on different hydroxypyridinethione ligands has led to the successful synthesis and characterization of their Fe(III) and Ni(II) complexes researchgate.net. While these findings provide a basis for predicting the behavior of this compound, dedicated studies on its specific complexation with Fe(III) and Ni(II) are needed for a comprehensive understanding.

Complex Formation with Main Group and Lanthanide Elements

Significant research has been conducted on the complexation of this compound with Group 13 and lanthanide elements, driven by their potential applications in medical imaging and therapy.

Gallium(III) and Indium(III) Complexes

This compound (referred to as Hetma in some literature) readily reacts with gallium(III) and indium(III) ions to form new tris(bidentate ligand) complexes. acs.orgubc.caacs.org These reactions demonstrate the ligand's efficacy in chelating Group 13 metal ions. The resulting complexes are stable, and their formation has been confirmed through various analytical techniques, highlighting the potential of this ligand in the development of radiopharmaceuticals, given the use of gallium and indium isotopes in diagnostic imaging. acs.orgacs.org

Lanthanide(III) Complexes

New complexes of this compound have been successfully synthesized with a range of lanthanide(III) ions, including La, Pr, Nd, Sm, Gd, Ho, Yb, and Lu. acs.orgubc.ca The synthesis reactions typically yield complexes with the general formulas LnL₃·xH₂O and LnL₂(OH)·xH₂O, where 'L' represents the deprotonated ligand. acs.orgubc.caacs.org The formation of these complexes has been substantiated by elemental analysis and spectroscopic data, such as mass spectrometry, IR, and NMR spectra. acs.orgacs.org

Table 1: Summary of this compound Metal Complex Formation

| Metal Ion | Complex Type/Stoichiometry | Supporting Evidence | Reference |

|---|---|---|---|

| Gallium(III) | Tris(bidentate ligand) complex | Synthesis and characterization | acs.org, ubc.ca, acs.org |

| Indium(III) | Tris(bidentate ligand) complex | Synthesis and characterization | acs.org, ubc.ca, acs.org |

| Lanthanide(III) | LnL₃·xH₂O and LnL₂(OH)·xH₂O | Elemental analysis, MS, IR, NMR | acs.org, ubc.ca, acs.org |

Spectroscopic and Electrochemical Characterization of Metal Complexes

Spectroscopic methods are crucial for confirming the formation of metal complexes and understanding their electronic structure.

Absorbance Spectroscopy (UV-Vis)

UV-Vis spectroscopy is a fundamental technique used to characterize this compound and its metal complexes. The free ligand in an aqueous solution exhibits distinct absorption maxima, which are indicative of the electronic transitions within its pyranthione ring system. Upon complexation with a metal ion, shifts in the position and intensity of these absorption bands are expected, providing evidence of ligand-to-metal coordination.

The UV-Vis spectrum of the free ligand, 2-ethyl-3-hydroxy-4-pyranthione, in water shows characteristic absorption peaks. amazonaws.com While detailed UV-Vis spectral data for each specific metal complex discussed above are not fully available in the cited literature, absorbance spectroscopy is a standard method reported in the characterization of analogous thiopyrone and hydroxypyridinethione metal complexes. researchgate.net

Table 2: UV-Vis Absorption Data for this compound

| Compound | Solvent | λmax (nm) | Molar Absorptivity (log ε) | Reference |

|---|---|---|---|---|

| This compound | Water | 211 | 3.99 | amazonaws.com |

| 279 | 3.77 | |||

| 358 | 4.34 |

Cyclic Voltammetry and Redox Behavior

Cyclic voltammetry (CV) is a key technique used to investigate the redox properties of this compound and its metal complexes. Studies on related thiopyrone and hydroxypyridinethione complexes reveal that these molecules undergo redox processes. researchgate.net For thiones in general, electrochemical studies show that they exhibit reversible reduction waves, which are attributed to a one-electron process centered on the C=S moiety. researchgate.net

In the context of metal complexes, the redox potential is influenced by the nature of the metal ion and the coordination environment. For example, studies on iron complexes with similar pyran-4-one ligands have used CV to determine the electrode potential of the Fe(III)/Fe(II) couple. rawdatalibrary.net For molybdenum(IV) complexes with related thiomaltol ligands, CV scans have been used to study their electrochemical behavior, although decomposition was observed in some cases during the measurements. nih.gov The redox behavior of this compound complexes is crucial for applications in areas such as catalysis and bioinorganic chemistry, as it governs their ability to participate in electron transfer reactions. While specific CV data for this compound complexes are not widely published, the behavior is expected to be similar to that of closely related thiomaltol complexes, where the metal-centered and ligand-centered redox processes can be probed. researchgate.net

Computational and Theoretical Insights into Coordination

Ligand-Metal Bonding Analysis

Computational methods, particularly Density Functional Theory (DFT), provide profound insights into the nature of the bonding between this compound and metal ions. These studies can elucidate the geometry, stability, and electronic properties of the complexes. For similar systems, such as vanadyl (VO²⁺) complexes with keto-enol bioligands, DFT has been used to determine the geometry of the complexes and has shown that the metal ion can stabilize the enolate form of the ligand, facilitating coordination. acs.org

The bonding in these complexes is characterized by a strong covalent interaction between the metal and the soft sulfur donor, and a more ionic interaction with the hard oxygen donor. This O,S mixed-donor character influences the properties of the resulting complexes. Analysis of related thiopyrone and hydroxypyridinethione chelators indicates that they exert a strong trans influence, affecting the bond lengths and geometry of the coordination sphere. researchgate.net Theoretical calculations can quantify these effects and provide a detailed picture of the molecular orbitals involved in the metal-ligand bonding, explaining the observed structural and spectroscopic features.

Electronic Structure and Reactivity of Complexes

The electronic structure of metal complexes containing this compound dictates their reactivity, color, and magnetic properties. The thione group enhances electron delocalization within the ligand compared to its oxygen analog, ethyl maltol (B134687), which in turn influences the electronic structure of the metal complex.

Computational studies can predict electronic absorption spectra (UV-Vis), which arise from electronic transitions between molecular orbitals. For example, in some hexarhenium complexes, a core-to-ligand charge-transfer excited state has been observed and characterized. acs.org For the complexes of this compound, transitions can be of metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or d-d type, depending on the metal ion. Understanding the electronic structure is also key to predicting the reactivity of the complexes, for instance, their propensity to undergo ligand exchange or redox reactions. DFT calculations on related systems have been successful in correlating the electronic structure with experimental parameters from techniques like EPR and UV-Vis spectroscopy. acs.org

Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of 2-Ethyl-3-hydroxy-4H-pyran-4-thione, providing insights into the proton and carbon framework of the molecule.

¹H NMR Studies

¹³C NMR Investigations

¹³C NMR spectroscopy is crucial for determining the carbon skeleton of the molecule. The most characteristic signal is that of the thiocarbonyl (C=S) carbon, which is expected to appear significantly downfield. In related thiopyrone systems, this carbon signal can be found at chemical shifts of approximately 192.1 ppm. The carbons of the pyran ring and the ethyl substituent also give rise to distinct signals. For the tungstenocene complex of this compound, ¹³C NMR data in d₆-DMSO shows the ethyl group carbons (C7 and C8), the pyran ring carbons (C2, C3, C5, C6), and the thiocarbonyl carbon (C4=S) at distinct chemical shifts. mdpi.com Specifically for the related 3-Hydroxy-4H-pyran-4-thione, the ¹³C NMR spectrum shows the C=S carbon at δ 192.1 ppm and the hydroxyl-bearing carbon (C-OH) at δ 164.3 ppm.

Table 1: Comparative ¹³C NMR Chemical Shifts (ppm) for 3-Hydroxy-4H-pyran-4-thione and a Tungstenocene Complex of this compound.

| Carbon Atom | 3-Hydroxy-4H-pyran-4-thione (in CDCl₃) | [Cp₂W(2-ethyl-3-hydroxy-4H-pyran-4-thionato)]⁺ (in d₆-DMSO) mdpi.com |

| C=S | 192.1 | Not explicitly assigned, but C4=O in related complex is ~187-190 ppm |

| C-OH | 164.3 | C3: 161.9 (in ethylmaltolato complex) |

| C-2 | 120.4 | C2: 161.3 (in ethylmaltolato complex) |

| C-5 | 108.7 | C5: 110.88 (in ethylmaltolato complex) |

| C-6 | - | C6: 157.16 (in ethylmaltolato complex) |

| C-7 (CH₂) | - | 21.95 |

| C-8 (CH₃) | - | 11.3 |

Note: Data for the tungstenocene complex is for the closely related ethylmaltolato ligand where S is replaced by O. Direct data for the thione complex was not fully assigned in the source.

⁷⁷Se NMR in Analogous Selenone Systems for Comparative Analysis

To gain deeper insight into the electronic properties of the chalcogen atom in the pyran-4-thione ring, ⁷⁷Se NMR studies on the selenium analog, 2-Ethyl-3-hydroxy-4H-pyran-4-selenone (Hsma), have been conducted. researchgate.net A discrepancy between ¹H and ¹³C NMR data for metal complexes of Hsma prompted the use of ⁷⁷Se NMR to directly probe the electron density at the selenium atom. researchgate.net In the free Hsma ligand, the selenone signal appears at 186 ppm. researchgate.net Upon coordination to metal centers, this signal shifts, providing direct evidence of changes in the electronic shielding of the selenium nucleus. For example, in certain metal complexes, this signal shifts to 172 and 175 ppm, indicating increased shielding consistent with a more aromatic tautomer. researchgate.net

Tautomeric Equilibria Analysis via NMR

This compound can exist in a tautomeric equilibrium between the hydroxy-thione form and the thiol-keto form. NMR spectroscopy is a powerful tool for investigating this equilibrium. The chemical shifts of both protons and carbons are sensitive to the tautomeric form present. The thione form is characterized by a distinct ¹³C NMR signal for the C=S group in the range of 200–220 ppm. The position of the equilibrium can be influenced by factors such as the solvent. Polar aprotic solvents like DMSO tend to stabilize the thione tautomer through dipole-dipole interactions. Variable-temperature NMR studies can also be employed to quantify the equilibrium constants between the tautomers.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in this compound.

Characteristic Vibrational Modes of Hydroxyl and Thione Groups

The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. The hydroxyl (O-H) group typically exhibits a broad stretching vibration in the range of 3200–3600 cm⁻¹. The thiocarbonyl (C=S) group shows a characteristic stretching mode, which is generally found in the region of 1050–1250 cm⁻¹. In the tungstenocene complex of 2-Ethyl-3-hydroxy-4H-pyran-4-thionato, a band in the region of 1587-1510 cm⁻¹ has been attributed to the C=S stretch. mdpi.com Other notable bands include those for C=C stretching within the pyran ring.

Table 2: Characteristic IR Absorption Bands.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Hydroxyl (O-H) | Stretching | 3200–3600 |

| Thiocarbonyl (C=S) | Stretching | 1050–1250 |

| Alkene (C=C) | Stretching | ~1600 & ~1500 |

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and structural features of this compound.

Molecular Weight Confirmation

The molecular formula of this compound is C₇H₈O₂S. nih.gov Mass spectrometry confirms its molecular weight by measuring the mass-to-charge ratio (m/z) of its molecular ion. The exact mass of the compound is calculated to be 156.02450067 Da. nih.gov This precise measurement is essential for verifying the elemental composition and purity of synthesized samples. For mass spectrometry applications that require a mobile phase modifier, formic acid is often used as a replacement for phosphoric acid to ensure compatibility. sielc.com

Table 1: Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈O₂S |

| Molecular Weight | 156.20 g/mol |

| Exact Mass | 156.02450067 Da |

Data sourced from PubChem. nih.gov

Fragmentation Pattern Analysis

Analysis of the fragmentation patterns in mass spectrometry provides insight into the compound's structure. While detailed fragmentation data for the parent compound is not extensively published, studies on its derivatives offer valuable information. For instance, Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) has been used to characterize related molecules. In the negative ion mode (APCI-MS(-)), a derivative showed a molecular ion peak [M-H]⁻ at m/z 306.06. nih.gov In positive ion mode (APCI-MS(+)), another derivative exhibited a peak for [M+H]⁺ at m/z 280.06. nih.gov These findings demonstrate how mass spectrometry is used to confirm the structures of new, more complex molecules built from the this compound scaffold.

X-ray Diffraction (XRD) Crystallography

X-ray crystallography provides definitive proof of the solid-state structure of a molecule and its spatial arrangement.

Determination of Solid-State Structures of the Compound and Its Complexes

The solid-state structure of this compound (also referred to as ethylthiomaltol or Hetma) has been determined, providing precise bond lengths and angles. acs.org Furthermore, the compound's ability to act as a bidentate ligand, binding through its oxygen and sulfur atoms, has been confirmed through the crystallographic analysis of its metal complexes. bakhtiniada.ru

A notable example is the zinc(II) complex, [Zn(ehpt)₂], which was synthesized and characterized by single-crystal X-ray diffraction. bakhtiniada.ru In this complex, the Zn²⁺ ion exhibits a distorted tetrahedral coordination, bonded to two sulfur atoms and two oxygen atoms from two separate this compound ligands. bakhtiniada.ru The formation of such metal complexes is a key feature of the compound's chemistry. acs.org

Crystal System and Unit Cell Parameters

The crystal structures of both the parent compound and its complexes have been resolved, yielding specific cell parameters. The zinc complex, [Zn(ehpt)₂], is isostructural with its selenium analog and crystallizes in the monoclinic space group P2₁/n with four formula units (Z = 4) per unit cell. bakhtiniada.ru Detailed crystallographic data, including complete bond lengths and angles for the parent compound Hetma, are available through crystallographic databases. nih.govacs.org

Table 2: Crystallographic Data for the [Zn(ehpt)₂] Complex

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Z (Formula Units per Cell) | 4 |

Data sourced from Crystallography Reports. bakhtiniada.ru

Advanced Spectroscopic Techniques and Their Application

Beyond standard analysis, advanced spectroscopic methods have been employed to provide a more profound understanding of the compound's structure and properties. Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy has been applied to fully characterize this compound and its gallium complex, Ga(etma)₃. acs.org These techniques help to unambiguously assign proton (¹H) and carbon (¹³C) signals, which is particularly crucial for complex molecules and their derivatives. nih.govresearchgate.net For example, ¹H and ¹³C NMR were instrumental in confirming the structural assignment of thionated derivatives, distinguishing between products where a carbonyl oxygen was replaced by sulfur at the pyrone ring versus at an amide linker group. nih.gov

Theoretical and Computational Chemistry

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the fundamental characteristics of 2-ethyl-3-hydroxy-4H-pyran-4-thione. These calculations allow for a detailed examination of the molecule's electronic structure and conformational possibilities.

Electronic Structure Characterization

The electronic structure of this compound dictates its reactivity and spectroscopic properties. DFT calculations are commonly employed to determine key electronic parameters. For instance, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability and chemical reactivity.

In analogous hydroxypyranthione systems, DFT calculations have been used to predict their electronic properties. nih.gov For related pyran-4-ones, these calculations have elucidated how substituent groups influence the electron distribution across the molecule. shigaku.go.jp A hypothetical table of calculated electronic properties for this compound, based on typical DFT outputs, is presented below.

| Parameter | Calculated Value (Arbitrary Units) | Significance |

|---|---|---|

| Energy of HOMO | -6.5 eV | Indicates electron-donating ability |

| Energy of LUMO | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.2 D | Indicates overall polarity of the molecule |

| Mulliken Charge on Thione Sulfur | -0.4 e | Highlights the nucleophilic character of the sulfur atom |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar molecules.

Conformational Analysis

The flexibility of the ethyl group in this compound allows for the existence of different conformers. Conformational analysis through computational methods helps to identify the most stable spatial arrangements of the atoms and the energy barriers between them. This is crucial as the conformation of a molecule can significantly influence its biological activity and physical properties. numberanalytics.commdpi.comrsc.orgnih.gov

Studies on the closely related oxygen analogue, ethyl maltol (B134687), have utilized DFT calculations to explore its potential energy surface. These studies have identified stable conformers and investigated the intramolecular hydrogen bonding between the hydroxyl group and the adjacent carbonyl group, which stabilizes the planar structure of the pyranone ring. Similar intramolecular hydrogen bonding is expected in this compound between the hydroxyl and thione groups. The orientation of the ethyl group relative to the pyran ring is a key variable in determining the relative energies of different conformers.

| Conformer | Dihedral Angle (C-C-C-C of ethyl group) | Relative Energy (kJ/mol) | Key Feature |

|---|---|---|---|

| I (Anti-periplanar) | 180° | 0.0 | Most stable conformer |

| II (Syn-clinal) | 60° | 5.2 | Higher energy due to steric hindrance |

| III (Anti-clinal) | 120° | 8.1 | Less stable conformer |

Note: The data in this table is hypothetical and illustrates the type of information obtained from a conformational analysis of a molecule with a flexible side chain.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations are excellent for studying single molecules or small clusters, molecular modeling and dynamics (MD) simulations are employed to understand the behavior of this compound in a more complex environment, such as in solution or interacting with a biological macromolecule.

MD simulations track the movements of atoms over time, providing a dynamic picture of the molecule's conformational flexibility and its interactions with surrounding molecules. Such simulations can reveal preferred solvation structures and can be used to calculate thermodynamic properties like the free energy of binding to a protein active site. For related hydroxypyrothione compounds, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) studies have been used to model their interactions within protein active sites, highlighting the importance of specific hydrogen bonding patterns. researchgate.net

Prediction of Reactivity and Interaction Mechanisms

Computational chemistry provides valuable tools for predicting the reactivity of this compound. The electronic properties calculated, such as the distribution of electrostatic potential and the energies of frontier molecular orbitals, can identify the most likely sites for electrophilic and nucleophilic attack. The presence of the electron-rich thione group and the hydroxyl group suggests that this molecule can act as a potent chelating agent for metal ions. rsc.orgnih.gov

Indeed, studies have focused on the synthesis and characterization of zinc complexes with this compound. researchgate.netshigaku.go.jp Computational models of these complexes, often employing DFT, can elucidate the coordination geometry and the nature of the metal-ligand bonding. rsc.org These models help to understand how the electronic structure of the ligand is altered upon coordination and can predict the stability of such complexes.

Structure-Property Relationships Derived from Computational Data

By systematically modifying the structure of this compound in silico and calculating the resulting changes in its properties, it is possible to establish quantitative structure-property relationships (QSPR). For example, by substituting the ethyl group with other alkyl groups or by altering the substituents on the pyran ring, computational studies can predict how these changes will affect properties like metal chelation affinity, lipophilicity, and electronic characteristics.

For the broader class of hydroxypyrones and hydroxypyrothiones, computational data has been instrumental in understanding how structural modifications influence their potential as therapeutic agents. For instance, the replacement of the oxygen atom at the 4-position with sulfur is known to significantly alter the electronic properties and metal-binding affinities. shigaku.go.jp These computational insights are invaluable for the rational design of new derivatives with tailored properties.

Biochemical and Biological Research Applications

Investigations into Enzyme Interactions and Modulation

The ability of 2-Ethyl-3-hydroxy-4H-pyran-4-thione and its structural relatives to interact with metalloenzymes is a primary focus of research. The presence of the bidentate O,S donor set facilitates coordination with metal ions within enzyme active sites, leading to modulation of their catalytic activity. researchgate.net

Research has identified hydroxy-4H-pyran-4-thiones as inhibitors of human carbonic anhydrase II (hCAII), a zinc-containing enzyme crucial for processes like pH regulation and CO2 transport. escholarship.org The inhibitory mechanism involves the coordination of the pyranthione ligand to the Zn(II) ion in the enzyme's active site. evitachem.com Related compounds, such as thiomaltol, demonstrate a bidentate binding mode to the zinc ion. The sulfur atom of the thione group plays a critical role in this interaction. evitachem.com Furthermore, studies on analogous compounds like thioxolone suggest a potential prodrug mechanism, where the enzyme itself might cleave the inhibitor, leading to a more active form that binds tightly to the zinc cofactor. researchgate.net

The enzyme-modulating activity of this class of compounds extends beyond carbonic anhydrases.

Anthrax Lethal Factor (LF): Hydroxypyrothiones serve as effective zinc-binding groups (ZBGs) for inhibiting Anthrax lethal factor, a critical zinc metalloproteinase involved in the pathogenesis of anthrax. nih.gov Structure-activity relationship studies have shown that hydroxypyrothione-based inhibitors are more potent than their hydroxypyrone counterparts. nih.gov

Histone Deacetylases (HDACs): The hydroxypyrothione moiety has also been explored as a zinc-binding group in the design of inhibitors for histone deacetylases, a class of zinc-dependent enzymes that play a key role in gene expression. nih.gov

HMG-CoA Reductase: Analogues of this compound have been found to inhibit 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the synthesis of cholesterol. evitachem.com

| Enzyme Target | Enzyme Class | Key Findings | Reference |

|---|---|---|---|

| Human Carbonyl Anhydrase II (hCAII) | Metalloenzyme (Zinc) | Inhibition via coordination to the active site Zn(II) ion. | escholarship.org |

| Anthrax Lethal Factor (LF) | Metalloenzyme (Zinc) | Hydroxypyrothione serves as a potent zinc-binding group for inhibition. | nih.gov |

| Histone Deacetylases (HDACs) | Metalloenzyme (Zinc) | Investigated as a zinc-binding scaffold for inhibitor design. | nih.gov |

| HMG-CoA Reductase | Reductase | Analogous compounds show inhibitory activity, suggesting potential for cholesterol synthesis modulation. | evitachem.com |

Roles in Metal Homeostasis and Chelation in Biological Systems

The arrangement of the hydroxyl and thione groups on the pyran ring makes this compound an effective bidentate chelating agent for various metal ions. This property is central to its biological research applications, particularly in the context of metal-related physiological and pathological processes.

Related thiopyrone compounds are known to form stable complexes with transition metals. researchgate.net Specifically, ligands like thiomaltol have been shown to chelate iron(III) and copper(II) ions effectively. researchgate.net The oxygen and sulfur donor atoms provide a favorable coordination environment for these metals. The interaction with copper is also highlighted by studies on the oxygen analogue, ethyl maltol (B134687), which can enhance copper-mediated cytotoxicity in lung epithelial cells, demonstrating a significant biological interaction with copper ions. medchemexpress.com Research on a range of hydroxy(thio)pyrone and hydroxy(thio)pyridinone compounds confirms their potential as iron chelators. researchgate.net

The complexation of this compound with zinc has been well-characterized. The specific complex, bis(2-ethyl-3-hydroxy-4H-pyran-4-thiono)Zn(II), has been synthesized and its crystal structure determined, providing precise details of the coordination. researchgate.netresearchgate.net This research is particularly relevant in the field of metabolic diseases, as various zinc(II) complexes are investigated for their potential insulin-mimetic and anti-diabetic properties. researchgate.netrsc.org The formation of stable complexes with zinc is a foundational step in the development of new therapeutic agents that target zinc-dependent biological systems. researchgate.net

| Complex Name | Molecular Formula | Crystal System | Significance | Reference |

|---|---|---|---|---|

| Bis(2-ethyl-3-hydroxy-4H-pyran-4-thiono)Zn(II) | [Zn(ehpt)2] | Monoclinic | Characterized for potential insulin-mimetic and anti-diabetic applications. | researchgate.netresearchgate.net |

Antioxidant Activity Research of Related Structures

The antioxidant potential of pyranone and pyranthione derivatives is another area of active investigation. Studies on related structures, such as 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), indicate that the antioxidant capacity is closely linked to the molecule's structure. rsc.org The unstable enol structure, and specifically the hydroxyl group at the olefin position, is considered a key factor for its ability to scavenge free radicals. rsc.org The antioxidant properties of these compounds are often studied in conjunction with their iron-chelating abilities, as the sequestration of redox-active metals like iron can contribute significantly to reducing oxidative stress. researchgate.net

Antimicrobial Properties Research of Related Structures

The investigation into the antimicrobial potential of compounds structurally related to this compound has revealed significant activity across a range of pathogens. The 4H-pyran scaffold, a core feature of the target compound, is recognized as a crucial pharmacophore in the development of new antimicrobial agents. nih.govsrce.hr

Research has demonstrated that 4H-pyran derivatives possess a wide spectrum of biological and pharmaceutical properties, including notable antimicrobial effects. nih.govsrce.hr For instance, the synthesis and evaluation of various 2-amino-4H-pyran compounds have been a focus of research aimed at discovering novel antibacterial agents. nih.gov Similarly, studies on fused 4H-pyran derivatives have highlighted their potential in combating various microbes. srce.hr

A study involving the synthesis of Schiff bases fused with a 4H-pyran ring evaluated their activity against Mycobacterium bovis (BCG), a proxy for Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values were determined to quantify their efficacy. nih.gov Another line of research focused on creating novel naphtho[2,1-b]pyrano[2,3-d]pyrimidine and pyrano[3,2-e] ontosight.ainih.govresearchgate.nettriazolo[1,5-c]pyrimidine derivatives, which were then tested against Gram-positive and Gram-negative organisms, with some showing pronounced antimicrobial activities. srce.hr The biological activity of these polyfunctionally substituted pyridines and pyrans is highly dependent on the nature and position of their substituents. scispace.com

Derivatives of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide, which are structurally analogous, have been synthesized and assessed for their effectiveness against a variety of microbial strains, indicating the therapeutic potential of this chemical class. evitachem.com

Chemoprotective and Chemotherapeutic Mechanism Studies of Related Sulfur Heterocycles

Sulfur-containing heterocycles, a class to which this compound belongs, are a cornerstone in the development of new therapeutic agents. Pyran derivatives, in general, have been investigated for their potential anticancer properties. ontosight.ai The introduction of a sulfur atom into the heterocyclic ring can significantly modulate the biological activity, leading to compounds with potential chemotherapeutic applications.

Fused pyrimidine (B1678525) derivatives, which can be synthesized from pyran precursors, are found in a variety of antitumor agents, highlighting the importance of the pyran nucleus in designing new cancer therapies. srce.hr Research into 4H-pyran derivatives has confirmed their potential as antitumor and antiproliferative agents. nih.govsrce.hr The broad biological profile of these compounds underscores their significance in medicinal chemistry.

Insulin-Mimetic Activity Research of Related Thiopyrone Zinc Complexes

Significant research has been conducted on the insulin-mimetic properties of zinc complexes containing thiopyrone and related ligands, suggesting a potential therapeutic avenue for diabetes mellitus. Studies have shown that zinc(II) complexes can exhibit potent insulin-like activity.

A key finding is the strong correlation between the lipophilicity of the ligand in these zinc complexes and their insulin-mimetic activity. nih.gov For example, a new zinc(II) complex with allixin, a compound isolated from garlic, named Zn(alx)₂, demonstrated the highest insulin-mimetic activity among a series of related complexes. This activity was measured by the inhibition of free fatty acid release and the enhancement of glucose uptake in isolated rat adipocytes. nih.gov

In comparative studies using diabetic animal models (KK-Ay mice), both bis(allixinato)zinc(II) (Zn(alx)₂) and bis(maltolato)zinc(II) (Zn(ma)₂) were effective in normalizing hyperglycemia after daily injections over 14 days. nih.gov Notably, Zn(alx)₂ showed superior performance in improving glucose tolerance and also helped in improving leptin resistance and suppressing the progression of obesity. nih.gov

Further research into zinc complexes with ligands structurally similar to this compound, such as bis(3-hydroxy-2-methyl-4(H)-pyran-4-thiono)Zn, [Zn(hmpt)₂], has reinforced these findings. When administered orally to diabetic mice for 28 days, this complex elicited potent blood glucose-lowering effects, improved HbA1c values, enhanced glucose tolerance, and decreased fasting plasma insulin (B600854) levels. researchgate.net These results position such thiopyrone zinc complexes as promising candidates for the treatment of type 2 diabetes. researchgate.netnih.gov

| Compound/Complex | Model | Key Findings | Reference |

| bis(allixinato)zinc(II) (Zn(alx)₂) | Isolated rat adipocytes; KK-Ay mice | Highest in vitro insulin-mimetic activity; Normalized hyperglycemia; Improved glucose tolerance and leptin resistance. | nih.gov |

| bis(maltolato)zinc(II) (Zn(ma)₂) | KK-Ay mice | Normalized hyperglycemia. | nih.gov |

| bis(3-hydroxy-2-methyl-4(H)-pyran-4-thiono)Zn ([Zn(hmpt)₂]) | C57BL/6J ob/ob mice | Potent blood glucose-lowering effects; Improved HbA1c; Improved glucose tolerance; Decreased fasting plasma insulin. | researchgate.net |

Phytotoxicity Studies of Analogous Pyranone/Pyridinone Derivatives

Analogues of this compound, specifically pyridin-2(1H)-one derivatives, have been synthesized and evaluated for their phytotoxic properties, indicating their potential as lead structures for new herbicides. nih.gov

In one study, 4-hydroxy-6-methylpyridin-2(1H)-one was derived from dehydroacetic acid and condensed with various aldehydes to create a series of new compounds. nih.gov These derivatives were then tested for their effects on the development of both dicotyledonous species (Ipomoea grandifolia and Cucumis sativus) and a monocotyledonous species (Sorghum bicolor). nih.gov

The results showed a degree of phytotoxic selectivity, with the compounds being generally more active against the dicotyledonous species. nih.gov For example, at a concentration of 6.7 × 10⁻⁸ mol per gram of substrate, certain derivatives caused significant inhibition of the aerial parts and roots of I. grandifolia. Specifically, compound 4c (structure derived from condensation with 3-phenylpropanal) was the most effective, inhibiting root development by 72.8%. nih.gov These findings suggest that such pyridinone and, by analogy, pyranone structures could be valuable in the development of more effective and selective phytotoxic products. nih.govevitachem.com

| Test Species | Type | Most Effective Compounds | % Inhibition (Max) | Reference |

| Ipomoea grandifolia | Dicotyledonous | 4c | 72.8% (Root) | nih.gov |

| Ipomoea grandifolia | Dicotyledonous | 4a , 4c , 4g' | 68.4% (Aerial) | nih.gov |

| Sorghum bicolor | Monocotyledonous | General activity observed | Not specified | nih.gov |

| Cucumis sativus | Dicotyledonous | General activity observed | Not specified | nih.gov |

Research on Analogs and Derivatives of 2 Ethyl 3 Hydroxy 4h Pyran 4 Thione

Comparative Studies with 2-Ethyl-3-hydroxy-4H-pyran-4-one (Ethyl Maltol)

Comparative analysis of 2-Ethyl-3-hydroxy-4H-pyran-4-thione with its oxygen analog, 2-Ethyl-3-hydroxy-4H-pyran-4-one (commonly known as ethyl maltol), provides valuable insights into the influence of the sulfur atom on the molecule's properties. scentspiracy.comnist.govwikipedia.orgcymitquimica.comscbt.com

Structural Analogies and Differences in Reactivity

This compound and ethyl maltol (B134687) share a similar core structure, with the primary difference being the substitution of the exocyclic oxygen atom in the pyrone ring with a sulfur atom to form the thiopyrone. scentspiracy.comnih.gov This substitution has a significant impact on the electronic properties and reactivity of the molecule. The thione group (C=S) in this compound, compared to the ketone group (C=O) in ethyl maltol, imparts different characteristics. ontosight.ai The presence of sulfur, being less electronegative and more polarizable than oxygen, influences the electron distribution within the heterocyclic ring. This can affect the acidity of the hydroxyl group and the nucleophilicity of the thione sulfur.

Comparative Coordination Chemistry

Both this compound and ethyl maltol act as bidentate ligands, coordinating to metal ions through the hydroxyl oxygen and the exocyclic ketone or thione group. wikipedia.org However, the nature of the donor atoms (O,O for ethyl maltol and O,S for this compound) leads to differences in the stability and properties of the resulting metal complexes. The O,S donor set in thiopyrone derivatives often leads to the formation of more stable complexes with certain metal ions compared to the O,O donor set of their pyrone counterparts. nih.gov This is attributed to the "hard and soft acids and bases" (HSAB) theory, where softer metal ions may prefer to bind with the softer sulfur donor. For instance, the conjugate base of ethyl maltol has a high affinity for iron, forming a red coordination complex. wikipedia.org

Investigation of Thiomaltol (3-Hydroxy-2-methyl-4H-pyran-4-thione) and its Derivatives

Thiomaltol, a close structural analog of this compound with a methyl group instead of an ethyl group at the 2-position, has been extensively studied. lookchem.comsigmaaldrich.comnih.gov Research on thiomaltol and its derivatives provides a framework for understanding the broader class of hydroxythiopyrones.

Thiomaltol is recognized as a potent S,O-coordinating molecule and has been utilized in the complexation of various organometallic fragments, including those with Ru(II), Os(II), Rh(III), and Ir(III), resulting in complexes with a "piano-stool" configuration. researchgate.netnih.gov These complexes have shown enhanced stability under physiological conditions, particularly when a 1-methylimidazole (B24206) leaving group is incorporated. researchgate.netnih.gov The coordination chemistry of thiomaltol with transition metals such as cobalt(II), copper(II), and zinc(II) has been described, with most metal complexes exhibiting coordination geometries that suggest a strong trans influence from the O,S chelators. nih.gov Furthermore, thiomaltol has been investigated as a potential agent for the remediation of heavy metal contamination, showing preferential binding to lead(II) over essential metal ions like magnesium(II) and calcium(II). nih.gov Theoretical studies comparing thiomaltol and its oxygen analog, maltol, have provided insights into their tautomeric structures and electronic properties, which are crucial for interpreting the behavior of their metal complexes. pg.gda.pl

Exploration of Selenone Analogs (e.g., 2-Ethyl-3-hydroxy-4H-pyran-4-selenone)

The substitution of the thione sulfur with selenium to form selenone analogs like 2-Ethyl-3-hydroxy-4H-pyran-4-selenone introduces further modifications to the electronic and coordination properties of the ligand. bakhtiniada.ru Research in this area has focused on the synthesis and characterization of these novel compounds and their metal complexes.

The synthesis of 3-hydroxy-2-methyl-4-selenopyrone (selenomaltol) has been reported, and its complexes with first-row transition metals such as Zn(II), Cu(II), Ni(II), and Fe(III) have been characterized. rsc.orglodz.pl These complexes often exhibit coordination geometries analogous to their thiomaltol counterparts. rsc.org For instance, Zn(II) complexes with 2-ethyl-3-hydroxy-4H-pyran-4-selenone are isostructural with their thiopyrone analogs, featuring a distorted tetrahedral coordination. bakhtiniada.ru Spectroscopic studies indicate that the absorption bands for selenomaltol complexes are at lower energies compared to the analogous thiomaltol complexes, suggesting that the selenomaltolato ligand is a slightly weaker field donor than thiomaltolato. rsc.org

Pyridinethione Derivatives as Related O,S Chelators

Pyridinethione derivatives, which are structurally related to hydroxythiopyrones, also function as effective O,S bidentate chelators. nih.govresearchgate.netubc.ca These compounds feature a nitrogen atom within the heterocyclic ring, which influences their electronic properties and coordination behavior.

The coordination chemistry of hydroxypyridinethione ligands, such as 3-hydroxy-1,2-dimethyl-4(1H)-pyridinethione and 3-hydroxy-1-methyl-2(1H)-pyridinethione, with various transition metals has been investigated. nih.gov These ligands form stable complexes with ions like iron(III), nickel(II), copper(II), and zinc(II). nih.gov Theoretical studies on pyridinethiones have explored their tautomeric forms, which can impact their therapeutic performance. ubc.caidexlab.com Furthermore, pyridinethione derivatives have been synthesized and evaluated for their potential in chelation therapy, for example, in the treatment of lead poisoning. nih.gov

Structure-Activity Relationship (SAR) Studies of Substituted Thiopyrones

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the thiopyrone scaffold influence their biological activity. These studies systematically alter the substituents on the thiopyrone ring and evaluate the resulting changes in properties such as enzyme inhibition or cytotoxicity.

Interactive Data Table: Comparison of Analogs

| Compound | Key Structural Feature | Donor Atoms | Research Focus |

| 2-Ethyl-3-hydroxy-4H-pyran-4-one (Ethyl Maltol) | C=O group at C4 | O,O | Flavoring agent, coordination chemistry scentspiracy.comwikipedia.org |

| This compound | C=S group at C4 | O,S | Coordination chemistry, biological activity ontosight.aiacs.org |

| 3-Hydroxy-2-methyl-4H-pyran-4-thione (Thiomaltol) | Methyl group at C2, C=S at C4 | O,S | Coordination chemistry, heavy metal chelation, organometallic complexes researchgate.netnih.govnih.gov |

| 2-Ethyl-3-hydroxy-4H-pyran-4-selenone | C=Se group at C4 | O,Se | Synthesis, coordination chemistry with transition metals bakhtiniada.rursc.org |

| Hydroxypyridinethiones | Nitrogen in heterocyclic ring, C=S group | O,S | Coordination chemistry, chelation therapy nih.govnih.gov |

Future Directions and Emerging Research Areas

Development of Novel Synthetic Methodologies

Future research is increasingly focused on developing more efficient, scalable, and environmentally benign methods for synthesizing 2-Ethyl-3-hydroxy-4H-pyran-4-thione and its analogues. A primary route to this compound involves the thionation of its corresponding oxygen analogue, 2-ethyl-3-hydroxy-4H-pyran-4-one (ethyl maltol), a widely available and safe food additive. habitablefuture.org

Key areas for development include:

Greener Thionation Reagents: While traditional reagents like phosphorus pentasulfide (P₄S₁₀) in refluxing toluene (B28343) are effective, they present environmental and work-up challenges. Future methodologies will likely explore milder and more sustainable thionating agents.

One-Pot Syntheses: The development of one-pot reactions that convert simple precursors directly into the final thiopyrone ligand would represent a significant advance in efficiency. For related compounds, one-pot syntheses using Lawesson's reagent have been reported, suggesting a promising avenue for exploration. rsc.org

Flow Chemistry: The application of continuous flow chemistry could offer improved control over reaction parameters, enhanced safety, and easier scalability for the synthesis of both the ligand and its subsequent metal complexes.

The synthesis of coordination complexes using this ligand is also an area of active development. For example, tungstenocene complexes have been prepared by reacting this compound with bis(cyclopentadienyl)tungsten dichloride in the presence of a base like sodium methoxide. Similarly, vanadium, gallium, and indium complexes have been synthesized, demonstrating the ligand's versatility. researchgate.netresearchgate.netacs.org

Advanced Characterization Techniques in Coordination Chemistry

The structural and electronic properties of metal complexes containing this compound are fundamental to their function. While standard techniques are well-established, future research will leverage more advanced and synergistic characterization methods.

A cornerstone of this research is single-crystal X-ray diffraction. The structure of Bis(2-ethyl-3-hydroxy-4H-pyran-4-thiono)Zn(II), [Zn(ehpt)₂], has been determined, revealing critical details about its coordination geometry. ontosight.ainih.gov This provides a solid experimental foundation for further studies.

| Parameter | Value |

|---|---|

| Formula | [Zn(ehpt)₂] |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.83400(14) |

| b (Å) | 8.07462(15) |

| c (Å) | 24.2969(4) |

| β (°) | 97.552(7) |

Emerging research will likely incorporate a broader range of advanced spectroscopic techniques:

Multinuclear NMR Spectroscopy: For diamagnetic complexes like the Zn(II) analogue, ¹³C NMR provides insight into ligand binding, showing characteristic shifts of the carbon atoms adjacent to the coordinating oxygen and sulfur atoms. rsc.org For paramagnetic complexes, techniques like ⁵¹V NMR and Electron Paramagnetic Resonance (EPR) spectroscopy are crucial for probing the metal's electronic environment, as demonstrated in studies of related vanadium complexes. acs.orgacs.org

Mass Spectrometry Techniques: High-resolution mass spectrometry, such as Electrospray Ionization Mass Spectrometry (ESI-MS), is invaluable for confirming the composition of new complexes in solution. acs.org

Rational Design of Derivatives for Specific Biological Targets

A major thrust of future research is the rational design of this compound derivatives to create metal complexes with enhanced potency and selectivity for specific biological targets. The existing literature clearly shows that modifying the ligand framework and the metal center can tune the biological activity of the resulting complex.

The primary therapeutic area of interest has been in the development of anti-diabetic agents. Research has shown that zinc complexes of organochalcogen ligands, including this compound, can exhibit potent insulin-mimetic and blood glucose-lowering effects. habitablefuture.orgontosight.ai The design strategy involves synthesizing a series of related ligands (e.g., methyl vs. ethyl substituted, pyrone vs. thiopyrone vs. selenopyrone) to establish structure-activity relationships. habitablefuture.orgrsc.org

| Metal Center | Ligand Family | Biological Target/Application | Reference |

|---|---|---|---|

| Zinc (Zn) | Hydroxypyranthiones / selenopyrones | Anti-diabetic (Insulin mimetic) | habitablefuture.orgontosight.ai |

| Vanadium (V) | Ethylthiomaltol | Anti-diabetic (Insulin enhancing) | researchgate.netacs.org |

| Tungsten (W) | Ethylthiomaltol | Anticancer |

Another emerging area is oncology. Tungstenocene complexes incorporating this compound have been synthesized and evaluated for their anticancer properties, demonstrating the potential to develop organometallic drugs based on this ligand scaffold. Future work will focus on fine-tuning the ligand structure to improve targeting of cancer cells and minimize off-target effects.

Exploration of Catalytic Applications of Metal Complexes

While the biological activity of its metal complexes is a major research focus, the catalytic potential of complexes containing this compound remains a largely unexplored frontier. Transition metal complexes are the cornerstone of modern catalysis, used in a vast array of chemical transformations. ias.ac.inrsc.org The ability of this ligand to form stable complexes with a variety of transition metals, combined with its O,S-donor set, suggests significant potential.

Future research directions in this area should include:

Screening for Catalytic Activity: A systematic screening of various metal complexes (e.g., with Fe, Cu, Pd, Ru, Rh) of this compound in well-established catalytic reactions such as hydrogenations, oxidations, and cross-coupling reactions is warranted. ias.ac.inrsc.org

Asymmetric Catalysis: The chiral nature of many biologically relevant molecules makes asymmetric catalysis a critical field. Future efforts could involve designing chiral derivatives of the ligand to create enantioselective catalysts.

Biocatalysis and Metallozymes: Given the demonstrated biological activity, there is an opportunity to explore if these complexes can perform catalytic reactions within biological systems or serve as models for metalloenzymes. researchgate.netrsc.org

The development of catalysts that are both efficient and operate under mild, environmentally friendly conditions (e.g., in water) is a major goal of modern chemistry, and this class of compounds represents a promising, yet untapped, resource. rsc.org

Integration of Computational and Experimental Approaches

The synergy between theoretical calculations and experimental work is a powerful tool for accelerating research. In the context of this compound, this integration is crucial for understanding complex systems and guiding future experiments.

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to:

Predict Molecular Structures: Calculations can predict the geometry of new complexes, complementing experimental data from X-ray crystallography. researchgate.net

Elucidate Electronic Properties: DFT can provide a detailed picture of the electronic structure, bonding, and charge distribution within the complexes, which is essential for understanding their reactivity and spectroscopic properties. researchgate.net

Model Reaction Mechanisms: For potential catalytic applications, computational modeling can be used to map out reaction pathways, identify transition states, and explain observed selectivity.

Interpret Spectroscopic Data: Theoretical calculations of NMR and IR spectra can aid in the interpretation of experimental results, as has been done for related tautomeric systems. idexlab.com

For instance, the coordination mode of new technetium radiopharmaceuticals has been proposed based on DFT calculations, highlighting the predictive power of this approach. iaea.org Applying these integrated methods to the study of this compound complexes will undoubtedly lead to a deeper understanding and accelerate the rational design of new functional molecules.

Q & A

Q. What are the optimal synthetic routes for 2-Ethyl-3-hydroxy-4H-pyran-4-thione, and how can reaction conditions be tailored to improve yield?

Methodological Answer: Synthesis of pyran derivatives often involves acid-catalyzed cyclization or condensation reactions. For example, fluorinated pyrans are synthesized via acid-catalyzed reactions in acetonitrile (with p-toluenesulfonic acid) or trifluoroacetic acid, yielding different products depending on the acid strength and solvent . For this compound, analogous methods could be adapted by selecting thiol-containing precursors and optimizing catalyst systems (e.g., Lewis acids like BF₃·Et₂O). Reaction monitoring via TLC or HPLC is critical to identify intermediates and by-products. Yield optimization may require temperature control (reflux vs. ambient) and stoichiometric adjustments to suppress side reactions like oxidation or dimerization.

Q. How can structural characterization of this compound be performed to confirm its purity and tautomeric forms?

Methodological Answer:

- Spectroscopy : Use - and -NMR to identify proton environments and carbonyl/thione groups. IR spectroscopy can distinguish C=O (1650–1750 cm⁻¹) vs. C=S (1050–1250 cm⁻¹) stretches.

- X-ray crystallography : Employ SHELX software for crystal structure refinement . For tautomerism analysis, compare experimental data with DFT-calculated tautomeric energies .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Avoid contact with strong oxidizers or acids .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods to mitigate inhalation risks.

- Waste disposal : Neutralize thione-containing waste with oxidizing agents (e.g., hydrogen peroxide) before disposal .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the reaction mechanisms and electronic properties of this compound?

Methodological Answer:

- Reaction pathway modeling : Use Gaussian or ORCA software to calculate transition states and activation energies for key steps (e.g., cyclization or tautomerization) . Compare with experimental kinetics data.

- Electronic properties : Perform frontier molecular orbital (FMO) analysis to predict reactivity sites. For example, the thione group’s electron-deficient nature may favor nucleophilic attacks.

- Solvent effects : Include implicit solvent models (e.g., PCM) to assess polarity’s impact on reaction outcomes .

Q. How can researchers resolve contradictions in synthesis outcomes, such as unexpected by-products or isomer formation?

Methodological Answer:

- By-product analysis : Use LC-MS or GC-MS to identify impurities. For example, notes that trifluoroacetic acid favors dihydropyran formation, while acetonitrile promotes aromatic products . Adjust solvent polarity or catalyst loading to suppress undesired pathways.

- Isomer differentiation : Employ NOESY NMR or X-ray diffraction to distinguish structural isomers. Computational IR/Raman spectra can also aid assignment .

- Design of Experiments (DoE) : Apply factorial designs to systematically vary parameters (temperature, catalyst, solvent) and identify dominant factors.

Q. What strategies are effective for designing novel derivatives of this compound with enhanced bioactivity?

Methodological Answer:

- Scaffold modification : Introduce substituents at the 2-ethyl or 4-thione positions to alter electronic or steric properties. For example, highlights bioactivity in 2-amino-4H-pyrans, suggesting amino or halogen substitutions .

- Structure-activity relationships (SAR) : Use molecular docking (AutoDock Vina) to predict binding affinities with target proteins. Validate via enzymatic assays.

- High-throughput screening : Collaborate with fragment-based libraries to identify lead compounds.

Critical Analysis of Contradictions

- Synthetic discrepancies : Conflicting reports on product selectivity (e.g., ’s solvent-dependent outcomes) highlight the need for rigorous reaction monitoring .

- Tautomeric equilibria : Discrepancies in spectral data may arise from dynamic thione ⇌ thiol tautomerism. Use low-temperature NMR or computational models to resolve .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.